(1-Methylcyclopentyl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

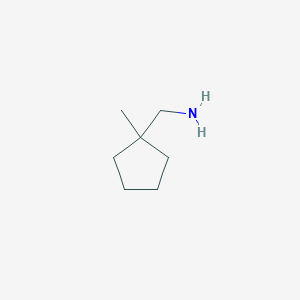

(1-Methylcyclopentyl)methanamine is an organic compound with the molecular formula C7H15N. It is a derivative of cyclopentane, where a methyl group is attached to the cyclopentane ring, and a methanamine group is attached to the methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopentanol with ammonia in the presence of a dehydrating agent. Another method includes the reductive amination of 1-methylcyclopentanone using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

(1-Methylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various alkylated and acylated derivatives.

科学研究应用

(1-Methylcyclopentyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of (1-Methylcyclopentyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.

相似化合物的比较

Similar Compounds

Cyclopentylmethanamine: Similar structure but lacks the methyl group on the cyclopentane ring.

(1-Methylcyclohexyl)methanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Cyclohexylmethanamine: Similar structure but with a cyclohexane ring and no methyl group.

Uniqueness

(1-Methylcyclopentyl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

生物活性

(1-Methylcyclopentyl)methanamine, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications, supported by relevant research findings and data.

This compound is characterized by a cyclopentane ring with a methyl group attached to the nitrogen atom. This structural configuration influences its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including:

- Oxidation : Can form amine oxides.

- Reduction : Capable of being reduced to secondary or tertiary amines.

- Substitution : Engages in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the context of use, which may include:

- Receptor Binding : Interaction with neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Modulation : Affecting enzyme activities that lead to various physiological responses.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds derived from it have shown inhibitory effects on cancer cell lines such as MCF-7 (human breast cancer) cells. The growth inhibitory concentration (GI50) for certain derivatives has been reported at approximately 27 nM .

| Compound | GI50 (nM) | Target |

|---|---|---|

| Efrapeptin C | 27 | MCF-7 Cells |

| 1-Methylcyclopentyl derivative | Varies | Various |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It has been suggested that this compound may influence cognitive functions through modulation of muscarinic acetylcholine receptors (mAChRs). This interaction could potentially lead to therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Case Studies

- Study on Anticancer Activity :

- Neuropharmacological Research :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methylcyclopentyl)methanamine in laboratory settings?

The compound is typically synthesized via nucleophilic substitution reactions. For example, methylcyclopentyl derivatives can react with benzyl halides or cyanide precursors under basic conditions (e.g., NaOH or K₂CO₃) to introduce the methanamine group. Purification often involves column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks to methylcyclopentyl protons (δ 1.2–2.1 ppm) and methanamine NH₂ (δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize enzymatic inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs). Use high-throughput screening with dose-response curves (IC₅₀/EC₅₀ determination) and cytotoxicity assays (e.g., MTT) to evaluate therapeutic potential .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture or strong oxidizers. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize the synthesis of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose efficient routes. For example, one-step synthesis predictions prioritize direct amination of methylcyclopentyl precursors, reducing by-products. Molecular dynamics simulations can further optimize solvent choice and reaction temperatures .

Q. How do researchers resolve conflicting spectral data during characterization?

Contradictions in NMR or MS data are addressed by:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- X-ray Crystallography : Resolve stereochemical ambiguities.

- DFT Calculations : Predict spectroscopic profiles and compare with experimental data .

Q. How to design SAR studies for this compound analogs?

- Systematic Substituent Variation : Modify the cyclopentyl methyl group (e.g., halogenation, hydroxylation) and assess activity.

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.

- In Silico Docking : Identify binding poses in target proteins (e.g., enzymes, ion channels) to guide synthesis .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Deuteration : Replace hydrogen with deuterium at metabolically labile sites to slow CYP450-mediated oxidation.

- Prodrug Design : Mask the amine group with enzymatically cleavable moieties (e.g., acetyl).

- Formulation Optimization : Use nanoencapsulation or liposomal delivery to enhance bioavailability .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Stereochemical analysis and metabolic studies are critical gaps in current literature.

- Contradictions in synthesis methods (e.g., base selection) warrant validation via controlled experiments .

属性

IUPAC Name |

(1-methylcyclopentyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(6-8)4-2-3-5-7/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMLGSALHMDQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。